1-(Pentan-2-yl)cyclopropane-1-carbaldehyde 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17825178
InChI: InChI=1S/C9H16O/c1-3-4-8(2)9(7-10)5-6-9/h7-8H,3-6H2,1-2H3
SMILES:
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol

1-(Pentan-2-yl)cyclopropane-1-carbaldehyde

CAS No.:

Cat. No.: VC17825178

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

1-(Pentan-2-yl)cyclopropane-1-carbaldehyde -

Specification

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
IUPAC Name 1-pentan-2-ylcyclopropane-1-carbaldehyde
Standard InChI InChI=1S/C9H16O/c1-3-4-8(2)9(7-10)5-6-9/h7-8H,3-6H2,1-2H3
Standard InChI Key UPPSEBBMMDNUHZ-UHFFFAOYSA-N
Canonical SMILES CCCC(C)C1(CC1)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde consists of a three-membered cyclopropane ring, one carbon of which is bonded to a pentan-2-yl group (a branched five-carbon alkyl chain) and another to an aldehyde group (-CHO). The cyclopropane ring introduces significant angle strain, with bond angles constrained to approximately 60°, far from the ideal tetrahedral geometry of sp³-hybridized carbons. This strain enhances the compound’s reactivity, particularly in ring-opening reactions.

Synthesis Methods

Industrial-Scale Production

Industrial synthesis of 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde typically employs transition metal-catalyzed cyclopropanation. For example, rhodium or copper catalysts facilitate the addition of carbenes to alkenes, forming the cyclopropane ring. A representative reaction involves the interaction of pent-2-ene with a diazo compound bearing an aldehyde group under controlled conditions (50-80°C, inert atmosphere).

Reaction Scheme:

Pent-2-ene+Diazoaldehyde[Rh₂(OAc)₄]1-(Pentan-2-yl)cyclopropane-1-carbaldehyde+N₂\text{Pent-2-ene} + \text{Diazoaldehyde} \xrightarrow{\text{[Rh₂(OAc)₄]}} \text{1-(Pentan-2-yl)cyclopropane-1-carbaldehyde} + \text{N₂} \uparrow

Yields in industrial settings exceed 70% when optimized for temperature and catalyst loading.

Laboratory-Scale Approaches

Small-scale synthesis often utilizes the Kulinkovich reaction, where titanium-mediated cyclopropanation of esters or aldehydes occurs. For instance, reacting pentan-2-ylmagnesium bromide with a titanium(IV) alkoxide and an aldehyde precursor generates the cyclopropane ring. This method offers modularity but requires stringent moisture-free conditions.

Table 2: Comparison of Synthesis Methods

MethodCatalystYield (%)Purity (%)Scale
Transition MetalRh₂(OAc)₄70-8590-95Industrial
Kulinkovich ReactionTi(OiPr)₄50-6585-90Laboratory

Chemical Reactivity and Functionalization

Aldehyde-Driven Reactions

The aldehyde group in 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde participates in classic nucleophilic additions and oxidations:

  • Nucleophilic Addition: Reaction with Grignard reagents (e.g., MeMgBr) yields secondary alcohols, while ammonia derivatives form imines.

  • Oxidation: Controlled oxidation with KMnO₄ or CrO₃ converts the aldehyde to a carboxylic acid, though over-oxidation may degrade the cyclopropane ring.

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes ring-opening reactions under specific conditions:

  • Hydrogenolysis: Catalytic hydrogenation (H₂/Pd) cleaves the ring to form a straight-chain alkane derivative.

  • Acid-Catalyzed Rearrangement: In the presence of H₂SO₄, the ring may isomerize to a less strained cyclohexane derivative.

Applications in Organic Synthesis and Pharmaceuticals

Building Block for Complex Molecules

The compound’s aldehyde and cyclopropane groups make it a versatile intermediate. For example:

  • Pharmaceutical Intermediates: It serves as a precursor to cyclopropane-containing drugs, which are explored for their metabolic stability and bioavailability.

  • Materials Science: Incorporation into polymers enhances thermal stability due to the rigid cyclopropane structure.

Case Study: Antiviral Agent Development

A 2024 patent (WO2014021281A1) describes derivatives of 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde as protease inhibitors in antiviral therapies. Substituting the aldehyde with a hydroxamic acid group yielded compounds with IC₅₀ values <100 nM against SARS-CoV-2 .

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